molecular formula C16H11F4N5O B4446675 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4446675
M. Wt: 365.28 g/mol
InChI Key: DOXRKYVHECVFRA-UHFFFAOYSA-N
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Description

5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H11F4N5O and its molecular weight is 365.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is 365.08997264 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

The compound 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is involved in various synthetic pathways and chemical transformations. For instance, the synthesis of v-triazolo[4,5-d]pyrimidine derivatives, a class of compounds with potential biological activities, can be achieved through the heating of similar triazole-carboxamide derivatives in aqueous alkali (Sutherland & Tennant, 1971). The compound also participates in reactions involving retrogression and acylation, highlighting its versatility in organic synthesis.

Biological Activities

The structural characteristics of 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide and its derivatives are significant in the context of biological activities, particularly in cancer research. For example, compounds with similar structures have shown effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016). This demonstrates the potential of these compounds in the development of novel anticancer therapies.

Crystal Structure Analysis

The crystal structure analysis of compounds structurally related to 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has been conducted to understand their molecular configuration and potential interactions. These analyses are crucial for predicting the behavior of these compounds in biological systems and for designing drugs with specific target interactions. For instance, the crystal structure of certain triazole-carboxamide derivatives has been determined to study their interactions with cancer cell lines (Hao et al., 2017).

Photophysical Properties

Compounds related to 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have been studied for their photophysical properties. These properties are essential for applications in materials science and sensor development. For example, triazole derivatives exhibit bright blue fluorescence, which can be useful in developing fluorescence-based sensors and imaging agents (Safronov et al., 2020).

Enzyme Inhibition and Antimicrobial Activity

The triazole-carboxamide structure is significant in exploring enzyme inhibition and antimicrobial activity. Some triazole derivatives have demonstrated moderate to potent antibacterial effects against various pathogens, which could lead to new antimicrobial agents (Pokhodylo et al., 2021). Understanding these properties is crucial for drug discovery and the development of new therapeutic strategies.

properties

IUPAC Name

5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O/c17-10-4-6-11(7-5-10)22-15(26)13-14(21)25(24-23-13)12-3-1-2-9(8-12)16(18,19)20/h1-8H,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXRKYVHECVFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.